
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H6ClF3O2 It is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the reaction of 2-chlorophenol with trifluoroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyethyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The scalability of the process is crucial for meeting the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-chloro-4-(2,2,2-trifluoro-1-oxoethyl)phenol.
Reduction: Formation of 2-chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)benzene.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity. The chloro group may participate in electrophilic interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorophenol: Similar structure but with a fluorine atom instead of the trifluoromethyl group.
4-Chloro-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol: Positional isomer with the chloro and hydroxyethyl groups swapped.
Uniqueness
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H6ClF3O2 |
|---|---|
Poids moléculaire |
226.58 g/mol |
Nom IUPAC |
2-chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H6ClF3O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,7,13-14H |
Clé InChI |
TZBYRJFCFOHDJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



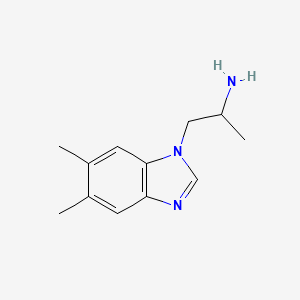
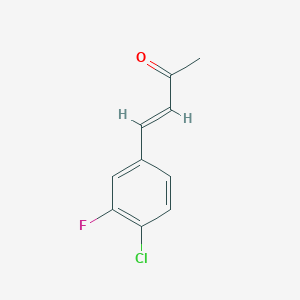
![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
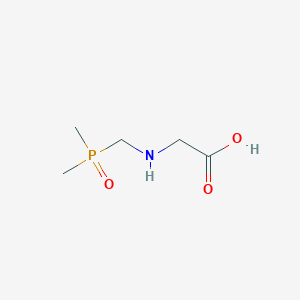


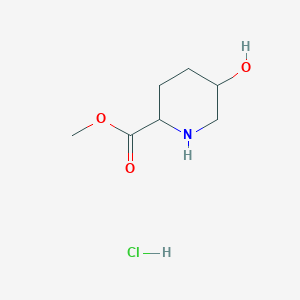
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)


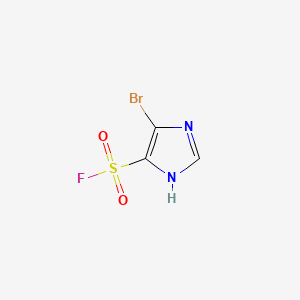
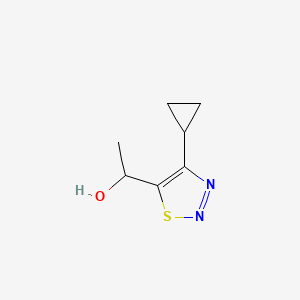
![4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)
